Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone
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Overview
Description
Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone is a compound that can be associated with various chemical reactions and synthesis methods. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related cyclobutyl ketones and their derivatives. These papers explore the synthesis and reactivity of cyclobutyl ketones, which can be extrapolated to understand the properties and potential synthetic routes for Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone.
Synthesis Analysis
The synthesis of cyclobutyl ketones and their derivatives can be achieved through various methods. For instance, the [2+2] cycloaddition of alkenyl sulfides with α,β-unsaturated ketones in the presence of AlCl3 leads to the formation of 2-phenylthiocyclobutyl ketones, which upon further oxidation and treatment with bases, yield 1-cyclobutenyl ketones . Similarly, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones with carbonyl compounds results in the formation of 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives . These methods highlight the reactivity of cyclobutyl ketones and provide potential synthetic pathways that could be adapted for the synthesis of Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone.
Molecular Structure Analysis
The molecular structure of cyclobutyl ketones is characterized by the presence of a four-membered cyclobutane ring attached to a ketone functional group. The structure of these compounds can be further analyzed through X-ray crystallography, as demonstrated by the study of 4-ethoxycarbonyl-3-hydroxy-3-phenylcyclohexanone, where the cyclohexanone ring adopts a chair conformation . Although the specific molecular structure of Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone is not discussed, the principles of conformational analysis and intermolecular interactions can be applied to predict its structure.
Chemical Reactions Analysis
Cyclobutyl ketones undergo various chemical reactions, including cycloadditions and cyclizations. The Fischer indolization of cyclobutyl phenyl ketone phenylhydrazones leads to the formation of indole derivatives . Additionally, the regioselective synthesis of quinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes involves cyclization reactions that proceed via alkylideneaminyl radical intermediates . These reactions demonstrate the versatility of cyclobutyl ketones in synthetic chemistry and suggest possible reactions that Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutyl ketones are influenced by their molecular structure. For example, the presence of substituents on the cyclobutane ring can affect the compound's reactivity and physical properties, such as boiling point, melting point, and solubility. The stereoselective synthesis of γ,δ-unsaturated ketones using trans-2-phenylthiocyclobutyl ketones illustrates the importance of stereochemistry in determining the physical properties of these compounds . While the specific properties of Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone are not provided, the studies on related compounds offer a foundation for predicting its behavior and characteristics.
Scientific Research Applications
Reactions with Ketone Enamines
Cyclobutene derivatives, similar to Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone, have been studied for their reactions with ketone enamines. These reactions, in the presence of magnesium bromide, can lead to α-cyclobutyl ketones or amino-bicyclo[2.2.0] hexane adducts, demonstrating a diversity in potential chemical transformations (Franck-Neumann, Miesch, & Barth, 1988).
Synthesis of Quinolin-8-ols
In a different context, ketones such as Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone are valuable in the regioselective synthesis of quinolin-8-ols. Such syntheses are crucial in the production of complex organic compounds and can be valuable in pharmaceutical applications (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Studies on β-Scission Reactions
Research has also been conducted on the β-scission reactions of arylcarbinyloxyl radicals bearing α-cyclobutyl groups. This study can provide insights into the stability and reactivity of radicals, which is fundamental in understanding various chemical processes, including those involving cyclobutyl ketones (Bietti, Gente, & Salamone, 2005).
Spiroannelation of Cyclopentanone
Cyclobutyl phenyl sulfides and sulfoxides have been used for the spiroannelation of cyclopentanone, demonstrating the versatility of cyclobutyl compounds in creating complex, cyclic organic structures (Fitjer, Schlotmann, & Noltemeyer, 1995).
Synthesis of Warfarin Analogues
In a more applied aspect, cyclobutyl-containing ketones are instrumental in the synthesis of Warfarin analogues. This showcases their potential in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds (Alonzi et al., 2014).
Role in Nazarov Cyclization
Cyclobutyl compounds play a significant role in Nazarov cyclization reactions. These reactions are important in the formation of cyclic ketones, a process essential in various synthetic organic chemistry applications (Cyriac et al., 2014).
Safety And Hazards
The safety and hazards associated with Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone are not clearly stated in the available resources. It’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions of research involving Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone are not clearly stated in the available resources. However, ketones are a significant area of study in organic chemistry and materials science, and new applications and synthesis methods are continually being explored.
Please note that this information is based on the available resources and there might be additional information in scientific literature not covered here.
properties
IUPAC Name |
1-cyclobutyl-3-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-14-8-3-2-5-12(14)9-10-13(15)11-6-4-7-11/h2-3,5,8,11H,4,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKBKAKGLRJRLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644207 |
Source
|
Record name | 1-Cyclobutyl-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone | |
CAS RN |
898774-28-2 |
Source
|
Record name | 1-Cyclobutyl-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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